4-(Chloromethyl)picolinonitrile

Vue d'ensemble

Description

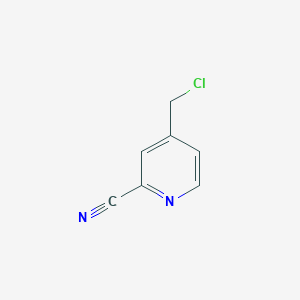

4-(Chloromethyl)picolinonitrile is an organic compound with the molecular formula C7H5ClN2 It is a derivative of picolinonitrile, where a chloromethyl group is attached to the fourth position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)picolinonitrile can be achieved through several methods. One common approach involves the chloromethylation of picolinonitrile. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production scale and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethyl)picolinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted picolinonitriles.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions include substituted picolinonitriles, picolinaldehydes, picolinic acids, and picolinamines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

4-(Chloromethyl)picolinonitrile has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Material Science: It is employed in the synthesis of functional materials, such as polymers and coordination complexes.

Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mécanisme D'action

The mechanism of action of 4-(Chloromethyl)picolinonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Bromomethyl)picolinonitrile

- 4-(Methoxymethyl)picolinonitrile

- 4-(Hydroxymethyl)picolinonitrile

Uniqueness

4-(Chloromethyl)picolinonitrile is unique due to its specific reactivity profile. The presence of the chloromethyl group allows for selective nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Compared to its bromomethyl and methoxymethyl analogs, the chloromethyl derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Activité Biologique

4-(Chloromethyl)picolinonitrile is a compound of increasing interest in pharmaceutical and agrochemical research due to its unique structural features and associated biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications based on recent findings.

Chemical Structure and Properties

The chemical formula for this compound is C7H6ClN2, featuring a chloromethyl group attached to a picolinonitrile moiety. This structure enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of picolinonitrile derivatives with chloromethylating agents. Various methods have been explored to optimize yield and purity, including:

- Direct chloromethylation using formaldehyde and hydrochloric acid.

- Microwave-assisted synthesis for rapid reaction times and improved yields.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For instance, it exhibited effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- Antifungal Properties : Research indicates that this compound has antifungal activity, particularly against Candida species, making it a candidate for agricultural applications.

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity was evaluated using assays such as MTT and LDH release assays .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Substitution Effects : Variations in the chloromethyl group or the nitrile functional group can significantly influence the compound's potency. For example, compounds with additional electron-withdrawing groups showed enhanced activity against microbial targets .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and specific biological targets, suggesting that its structure allows for favorable interactions within enzyme active sites .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Agricultural Applications : In field trials, formulations containing this compound demonstrated effective control of fungal pathogens in crops, leading to improved yield and quality.

- Pharmaceutical Development : Ongoing research is exploring the use of this compound as a lead in drug development for treating infections caused by resistant bacterial strains.

Propriétés

IUPAC Name |

4-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZYVGDEDFKTHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.